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molecular formula C10H7FO3 B8685770 Methyl 5-fluorobenzofuran-3-carboxylate CAS No. 147373-10-2

Methyl 5-fluorobenzofuran-3-carboxylate

Cat. No. B8685770
M. Wt: 194.16 g/mol
InChI Key: LRKHQYYRUOJNRW-UHFFFAOYSA-N
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Patent
US06391882B1

Procedure details

Lithium aluminium hydride (15 g) was suspended in tetrahydrofuran (400 mL) under a nitrogen atmosphere followed by dropwise addition of a solution of methyl 5-fluorobenzofuran-3-carboxylate (58 g) in tetrahydrofuran (300 mL). The temperature increased to 55° C. during the addition. After stirring for 2 h the reaction was quenched succesively with water (30 mL), 15% aq. sodium hydroxide (15 mL), and water (75 mL). Further tetrahydrofuran (500 mL) was added and the mixture stirred for 1 h. The mixture was filtered and the precipitate extracted with a mixture of methylene chloride (1 L) and ethanol (0.5 L). The combined organic phases were concentrated in vacuo giving an oil which was applied to silica gel flash chromatography (eluent: methylene chloride/25% aq. NH3 99:1). The resulting yellow oil, 5-fluorobenzofuran-3-ylmethanol (14.4 g) crystallised on standing. A solution of 5-fluorobenzofuran-3-ylmethanol (14 g) in methylene chloride (250 mL) was treated succesively with 5 drops of dimethylformamide and thionyl chloride (28 mL). After stirring for 16 h at room temperature the reaction was concentrated in vacuo giving 3-chloromethyl-5-fluorobenzofuran as an oil (19.4 g). A suspension of sodium cyanide (10 g) in dimethylsulfoxide (150 mL) was heated to 80° C. followed by quick addition of a solution of 3-chloromethyl-5-fluorobenzofuran (10 g) in dimethylsulfoxide (50 mL). The mixture was kept at 80° C. for ½ h and then poured onto ice. Standard work-up with diethyl ether gave a dark crystalline material, 5-fluorobenzofuran-3-ylacetonitrile (8.8 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH:14]=[C:13]([C:16](OC)=O)[C:12]=2[CH:20]=1.C(Cl)[Cl:22]>O1CCCC1>[Cl:22][CH2:16][C:13]1[C:12]2[CH:20]=[C:8]([F:7])[CH:9]=[CH:10][C:11]=2[O:15][CH:14]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
FC=1C=CC2=C(C(=CO2)C(=O)OC)C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched succesively with water (30 mL), 15% aq. sodium hydroxide (15 mL), and water (75 mL)
ADDITION
Type
ADDITION
Details
Further tetrahydrofuran (500 mL) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the precipitate extracted with a mixture of methylene chloride (1 L) and ethanol (0.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving an oil which
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil, 5-fluorobenzofuran-3-ylmethanol (14.4 g) crystallised on standing
ADDITION
Type
ADDITION
Details
A solution of 5-fluorobenzofuran-3-ylmethanol (14 g) in methylene chloride (250 mL) was treated succesively with 5 drops of dimethylformamide and thionyl chloride (28 mL)
STIRRING
Type
STIRRING
Details
After stirring for 16 h at room temperature the reaction
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=COC2=C1C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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